molecular formula C21H38O7SSi B1412421 2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate CAS No. 571167-64-1

2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B1412421
CAS No.: 571167-64-1
M. Wt: 462.7 g/mol
InChI Key: LQPJYRSDQDSSHD-UHFFFAOYSA-N
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Description

2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is a complex organic compound. It is characterized by the presence of a tert-butyl(dimethyl)silyl group, multiple ethoxy linkages, and a 4-methylbenzenesulfonate group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and industry.

Scientific Research Applications

2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is used in various scientific research applications:

    Chemistry: It serves as a protecting group for alcohols and amines during multi-step organic synthesis.

    Biology: It is used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester plays a crucial role in biochemical reactions, particularly in the labeling and detection of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with hydroxyl groups in proteins, leading to the formation of stable sulfonate esters. This interaction is essential for the detection and quantification of specific biomolecules in complex biological samples .

Cellular Effects

The effects of Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester on various cell types and cellular processes are profound. It influences cell function by modifying the activity of key enzymes and proteins involved in cell signaling pathways. This compound can alter gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes. These interactions can lead to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester exerts its effects through covalent binding to specific amino acid residues in proteins. This binding can inhibit or activate enzyme activity, depending on the nature of the interaction. For example, the formation of sulfonate esters can inhibit the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects, such as tissue damage and organ dysfunction, can occur at very high doses .

Metabolic Pathways

Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for the metabolism of various biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites in cells. For example, the compound can inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels .

Transport and Distribution

Within cells and tissues, Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester is transported and distributed through specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .

Subcellular Localization

The subcellular localization of Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism .

Preparation Methods

The synthesis of 2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate typically involves multiple steps. The process begins with the preparation of the tert-butyl(dimethyl)silyl ether, which is then reacted with ethylene oxide to introduce the ethoxy groups. The final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions including:

Comparison with Similar Compounds

Similar compounds include:

    tert-Butyl(dimethyl)silyl chloride: Used as a protecting group for alcohols.

    Ethylene glycol: A simpler compound with two ethoxy groups.

    4-Methylbenzenesulfonyl chloride: Used in sulfonation reactions.

Compared to these compounds, 2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate offers a unique combination of protecting group functionality, flexibility, and reactivity .

Properties

IUPAC Name

2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O7SSi/c1-19-7-9-20(10-8-19)29(22,23)27-17-15-25-13-11-24-12-14-26-16-18-28-30(5,6)21(2,3)4/h7-10H,11-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPJYRSDQDSSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O7SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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